
Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a complex organic compound with a molecular formula of C21H19BrN4O2S and a molecular weight of 471.377 g/mol This compound is characterized by the presence of a methanesulfonamide group, a brominated acridine moiety, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves multiple steps, starting with the bromination of acridine to form 4-bromo-9-acridinyl. This intermediate is then reacted with 4-amino-3-methoxyphenylmethanesulfonamide under controlled conditions to yield the final product. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize the formation of by-products.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications depending on the functional groups introduced.
科学研究应用
Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated acridine moiety is known to intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methanesulfonamide group may also interact with proteins, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
Uniqueness
Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s ability to interact with biological targets, making it more effective in certain applications compared to its chloro- and fluoro-substituted counterparts .
属性
CAS 编号 |
76708-68-4 |
|---|---|
分子式 |
C21H19BrClN3O3S |
分子量 |
508.8 g/mol |
IUPAC 名称 |
N-[4-[(4-bromoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18BrN3O3S.ClH/c1-28-19-12-13(25-29(2,26)27)10-11-18(19)24-20-14-6-3-4-9-17(14)23-21-15(20)7-5-8-16(21)22;/h3-12,25H,1-2H3,(H,23,24);1H |
InChI 键 |
YNRXSJCPRBHDAF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


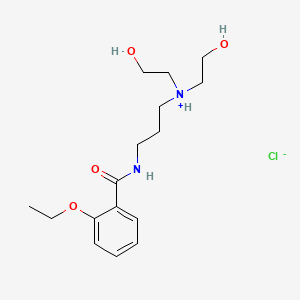

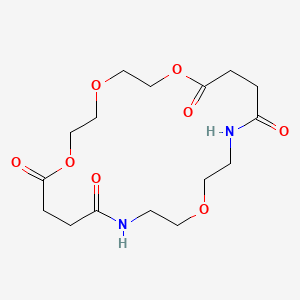

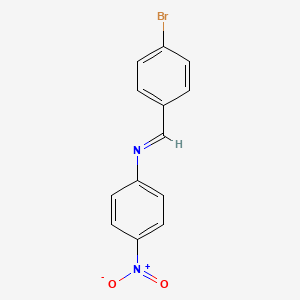

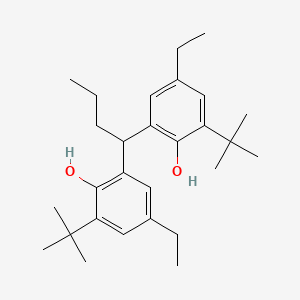
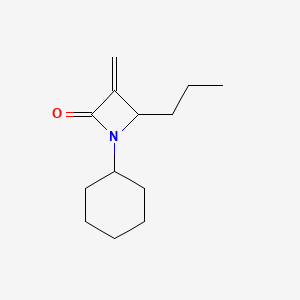
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
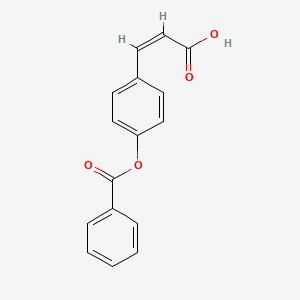
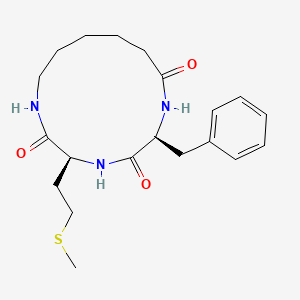

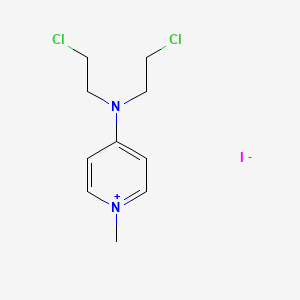
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
